Technical Guide: Certificate of Analysis for Dibutyl Phosphate-d18
Technical Guide: Certificate of Analysis for Dibutyl Phosphate-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quality control and characterization of Dibutyl Phosphate-d18. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the analytical data and methodologies associated with this isotopically labeled compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of Dibutyl Phosphate-d18.
Table 1: General Properties and Identification
| Parameter | Specification | Result |
| Product Name | Dibutyl Phosphate-d18 | Conforms |
| CAS Number | 156213-21-7 | Conforms |
| Molecular Formula | C₈HD₁₈O₄P | Conforms |
| Molecular Weight | 228.32 g/mol | Conforms |
| Appearance | Colourless Oil | Clear Colourless Oil[1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[1][2] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Result | Method |
| HPLC Purity | >95% | 98.45% (by ELSD)[1] | High-Performance Liquid Chromatography |
| Isotopic Purity | >95% | 99.5%[1] | Mass Spectrometry |
| Elemental Analysis | Conforms to Structure | %C: 42.20, %H: 8.49[1] | Combustion Analysis |
| NMR Conformance | Conforms to Structure | Conforms[1] | ¹H NMR, ³¹P NMR |
| Mass Spec Conformance | Conforms to Structure | Conforms[1] | Mass Spectrometry |
Table 3: Isotopic Distribution [1]
| Isotope | Normalized Intensity (%) |
| d₀ - d₁₄ | 0.00 |
| d₁₅ | 0.04 |
| d₁₆ | 0.50 |
| d₁₇ | 8.84 |
| d₁₈ | 90.62 |
Experimental Protocols
The following sections detail the methodologies used for the key analytical experiments cited in the certificate of analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of Dibutyl Phosphate-d18 by separating it from any potential impurities.
Methodology: A reverse-phase HPLC method is a common approach for the analysis of dibutyl phosphate (B84403).
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Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) is often used for compounds lacking a strong UV chromophore.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
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Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is common. The gradient program is optimized to achieve good separation of the main peak from any impurities.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
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Injection Volume: A small volume, typically 10 µL, of a well-characterized sample solution is injected.
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Detection: ELSD is used for detection, as noted in the certificate of analysis. This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte.
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Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation
Objective: To confirm the molecular weight and determine the isotopic purity of Dibutyl Phosphate-d18.
Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing organophosphates.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
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Ionization Mode: Analysis can be performed in both positive and negative ion modes. The negative ion mode is often preferred for phosphates as it readily forms the [M-H]⁻ ion.
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Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an HPLC system.
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Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.
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Data Analysis:
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Structural Confirmation: The observed molecular ion peak is compared to the calculated theoretical mass of Dibutyl Phosphate-d18.
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Isotopic Purity: The relative intensities of the isotopic peaks (d₀ to d₁₈) are measured to determine the isotopic enrichment of the labeled compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Dibutyl Phosphate-d18.
Methodology: ¹H NMR and ³¹P NMR are powerful techniques for the structural elucidation of organophosphorus compounds.
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Instrumentation: A high-field NMR spectrometer.
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Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR:
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The absence of proton signals in the butyl chain regions confirms the high level of deuteration.
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The presence of a signal corresponding to the P-OH proton can be observed, although its chemical shift can be variable depending on the solvent and concentration.
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³¹P NMR:
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This technique is highly specific for phosphorus-containing compounds.
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A single peak is expected for Dibutyl Phosphate-d18, and its chemical shift is characteristic of a dialkyl phosphate. This provides unambiguous confirmation of the phosphate functional group.
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Data Analysis: The obtained spectra are compared with reference spectra or theoretical predictions to confirm the identity and structure of the compound.
Elemental Analysis
Objective: To determine the elemental composition (carbon and hydrogen) of the sample.
Methodology: Combustion analysis is the standard method for elemental analysis.
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Instrumentation: An elemental analyzer.
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Principle: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting combustion gases (CO₂ and H₂O) are separated and quantified by a detector.
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Data Analysis: The percentages of carbon and hydrogen in the sample are calculated from the amounts of CO₂ and H₂O produced. These experimental values are then compared to the theoretical percentages calculated from the molecular formula of Dibutyl Phosphate-d18.
Workflow and Pathway Diagrams
The following diagrams illustrate the analytical workflow for the certification of Dibutyl Phosphate-d18.
Caption: Analytical workflow for Dibutyl Phosphate-d18 certification.
Caption: Data integration for quality assessment and certification.
